molecular formula C7H5N2O3+ B1215117 5-Azosalicylic acid CAS No. 616-78-4

5-Azosalicylic acid

Cat. No.: B1215117
CAS No.: 616-78-4
M. Wt: 165.13 g/mol
InChI Key: VYRRSPJGXCHDEF-UHFFFAOYSA-O
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Description

5-Azosalicylic acid is an organic compound with the molecular formula C7H5N2O3 It is a diazonium salt, characterized by the presence of a diazonium group (-N2+) attached to a benzene ring that also contains carboxyl (-COOH) and hydroxyl (-OH) groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azosalicylic acid typically involves the diazotization of 3-carboxy-4-hydroxyaniline. The process begins with the nitration of salicylic acid to form 3-nitro-4-hydroxybenzoic acid, which is then reduced to 3-amino-4-hydroxybenzoic acid. This intermediate is then diazotized using nitrous acid (HNO2) in the presence of hydrochloric acid (HCl) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Azosalicylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: The diazonium group can be substituted with other nucleophiles, such as halides, hydroxides, or cyanides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents such as copper(I) chloride (CuCl) or potassium iodide (KI) are employed for substitution reactions.

Major Products:

Scientific Research Applications

5-Azosalicylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Azosalicylic acid involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in applications such as dye synthesis and biomolecule labeling .

Comparison with Similar Compounds

  • Benzenediazonium chloride
  • 4-Hydroxybenzenediazonium
  • 3-Carboxybenzenediazonium

Comparison: 5-Azosalicylic acid is unique due to the presence of both carboxyl and hydroxyl groups on the benzene ring, which enhances its reactivity and versatility in chemical reactions. Compared to benzenediazonium chloride, it offers additional functional groups for further derivatization. The hydroxyl group in 4-Hydroxybenzenediazonium provides similar reactivity, but the absence of the carboxyl group limits its applications. 3-Carboxybenzenediazonium lacks the hydroxyl group, reducing its potential for certain reactions .

Properties

IUPAC Name

3-carboxy-4-hydroxybenzenediazonium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-9-4-1-2-6(10)5(3-4)7(11)12/h1-3H,(H-,10,11,12)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRRSPJGXCHDEF-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+]#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977190
Record name 3-Carboxy-4-hydroxybenzene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-78-4
Record name 3-Carboxy-4-hydroxybenzenediazonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Azosalicylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-4-hydroxybenzene-1-diazonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenediazonium, 3-carboxy-4-hydroxy
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